N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives This compound is characterized by its unique structure, which includes a naphthothiazole ring fused with a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthothiazole Ring: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 2-bromo-1-tetralone, under acidic conditions to form the naphthothiazole ring.
Nitration: The naphthothiazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitrated naphthothiazole is reacted with 4-aminobenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the naphthothiazole ring.
Reduction: Amino derivatives of the nitrobenzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signal Transduction: Affecting signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methylbenzamide: Differing by the substitution on the benzamide moiety.
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide: Featuring a nicotinamide group instead of a nitrobenzamide group.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-6,8-9H,7,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACOCSIEWJLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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